molecular formula C25H24Cl2N6 B560336 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

Cat. No.: B560336
M. Wt: 479.4 g/mol
InChI Key: CMQXLLAILGGLRV-UHFFFAOYSA-N
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Description

LDN 193189 dihydrochloride: is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting activin receptor-like kinases 2 and 3 (ALK2 and ALK3). This compound is widely used in scientific research due to its ability to inhibit BMP signaling pathways, which are crucial in various biological processes such as bone formation and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193189 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the quinoline moiety.
  • Functionalization with a piperazinylphenyl group.
  • Conversion to the dihydrochloride salt form.

Industrial Production Methods: : Industrial production of LDN 193189 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: : LDN 193189 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

LDN 193189 dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study BMP signaling pathways and their role in chemical reactions.

    Biology: Employed in the differentiation of human pluripotent stem cells into specific cell types such as motor neurons and nociceptive sensory neurons.

    Medicine: Investigated for its potential therapeutic applications in diseases related to abnormal BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting BMP pathways.

Comparison with Similar Compounds

Similar Compounds

    Dorsomorphin: Another BMP pathway inhibitor with a similar mechanism of action but lower selectivity.

    LDN 214117: A related compound with comparable inhibitory effects on BMP receptors.

    LDN 212854: Shares structural similarities and targets the same BMP receptors.

Uniqueness: : LDN 193189 dihydrochloride stands out due to its high selectivity and potency in inhibiting ALK2 and ALK3 receptors. This makes it a valuable tool in research focused on BMP signaling pathways and their implications in various diseases .

Properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXLLAILGGLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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